molecular formula C13H11N3O B2552069 N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine CAS No. 106245-01-6

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine

Cat. No. B2552069
M. Wt: 225.251
InChI Key: ZGXPCCNQKMTRON-UHFFFAOYSA-N
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Patent
US04749702

Procedure details

A mixture of 14 parts of N-(2-hydroxyphenyl)-N'-(4-pyridinylmethyl)-thiourea, 20 parts of mercury(II) oxide, 1 part of sulfur, 160 parts of 2-propanol and 160 parts of acetonitrile was stirred and refluxed for 14 hours. The reaction mixture was filtered over diatomaceous earth and the filtrate was evaporated. The oily residue was crystallized from acetonitrile, yielding 6.8 parts (56%) of N-(4-pyridinylmethyl)-2-benzoxazolamine; mp. 147.9° C. (intermediate 74).
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-hydroxyphenyl)-N'-(4-pyridinylmethyl)-thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)=S.[S].CC(O)C>[Hg]=O.C(#N)C>[N:16]1[CH:17]=[CH:18][C:13]([CH2:12][NH:11][C:9]2[O:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=2)=[CH:14][CH:15]=1 |^3:18|

Inputs

Step One
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(2-hydroxyphenyl)-N'-(4-pyridinylmethyl)-thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)NC(=S)NCC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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